molecular formula C11H11Cl2NO3 B3900067 methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate

methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate

Cat. No. B3900067
M. Wt: 276.11 g/mol
InChI Key: SIGQHBKVTTZWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate, also known as DCP-Methionine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress in cancer cells. methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene has been shown to bind to the active site of methionine aminopeptidase 2 (MetAP2), an enzyme that is essential for the initiation of protein synthesis. This binding leads to the inhibition of protein synthesis and the induction of apoptosis in cancer cells. In addition, methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene has been found to have several biochemical and physiological effects in animal models and cell cultures. These effects include the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses. In addition, methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene is a relatively new compound, and its effects on human health are not fully understood. Furthermore, methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene may have limitations in terms of its toxicity and side effects, which need to be further investigated.

Future Directions

There are several future directions for research on methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene. Firstly, more studies are needed to understand the mechanism of action of methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene and its effects on different types of cancer cells. Secondly, the potential therapeutic applications of methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene in neurodegenerative disorders and cardiovascular diseases need to be further explored. Thirdly, the toxicity and side effects of methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene need to be investigated in more detail. Finally, more research is needed to optimize the synthesis method of methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene and to develop more efficient and cost-effective methods for its production.

Scientific Research Applications

Methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative disorders, and cardiovascular diseases. Research has shown that methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. In addition, methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, methyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoatene has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in preventing cardiovascular diseases.

properties

IUPAC Name

methyl 4-(2,5-dichloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-17-11(16)5-4-10(15)14-9-6-7(12)2-3-8(9)13/h2-3,6H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGQHBKVTTZWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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